molecular formula C7H10N2O B009387 2-(6-Aminopyridin-2-YL)ethanol CAS No. 101012-00-4

2-(6-Aminopyridin-2-YL)ethanol

Cat. No.: B009387
CAS No.: 101012-00-4
M. Wt: 138.17 g/mol
InChI Key: OVUUQOXHSUUDPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-Aminopyridin-2-YL)ethanol, also known as 2-Aminopyridine, is an organic compound that has a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 120-122 °C. 2-Aminopyridine is a derivative of pyridine and has a wide range of uses in organic synthesis, biochemistry, and pharmaceuticals. Its structure consists of a six-membered ring with two nitrogen atoms and two oxygen atoms. This compound is widely used as a catalyst in organic synthesis and as a reagent in the synthesis of various organic compounds.

Scientific Research Applications

Reactivity and Synthesis

  • 2-Aminopyridine, a related compound, shows reactivity with Meldrum’s acid and aryl glyoxals or aryl aldehydes, leading to the synthesis of ethyl 2-(3-aryl imidazo[1,2-a]pyridin-2-yl)acetates and ethyl 3-aryl-3-(pyridin-2-ylamino)propanoates. These reactions are catalyzed by acetic acid under both reflux and microwave conditions (Asadi et al., 2021).

Chemical Complex Formation

  • The reaction of Os(BCl2)Cl(CO)(PPh3)2 with 2-aminopyridine in ethanol leads to the formation of tethered boryl and borylene osmium complexes, showcasing a method to construct complex organometallic structures (Rickard et al., 2002).

Synthesis of Heterocyclic Compounds

  • 2-Aminopyridine derivatives have been used as precursors in the synthesis of various therapeutically significant heterocyclic compounds. The methodology illustrated for the synthesis of these compounds emphasizes their potential application in the development of pharmaceutical agents (Goel et al., 2005).

Solubility Studies

  • The solubility of 2-aminopyridine in ethanol + n-butyl acetate mixtures was measured and analyzed, which is crucial for understanding its behavior in various solvent systems and applications in chemical synthesis (Wei & Chen, 2009).

Properties

IUPAC Name

2-(6-aminopyridin-2-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c8-7-3-1-2-6(9-7)4-5-10/h1-3,10H,4-5H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVUUQOXHSUUDPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)N)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Lithium alumnium hydride (114 mg) was dissolved in tetrahydrofuran (10 ml). To the solution was added dropwise, at 0° C., a solution of ethyl 2-(6-amino-2-pyridyl)acetate (0.54 g) in tetrahydrofuran (4 ml). The mixture was stirred for 15 minutes at the same temperature. To the reaction mixture were added water (0.12 ml) and 1N sodium hydroxide (0.36 ml), successively. Resulting insolubles were filtered off, and the filtrate was concentrated. The concentrate was purified by means of a column chromatography (carrier: silica gel, 30 g, developing solvent: ethyl acetate-acetone, 4:1) to afford the title compound (0.23 g) as an oily product.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
114 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0.36 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.12 mL
Type
solvent
Reaction Step Four

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